Tetramyristoylcardiolipin
Description
Properties
Molecular Formula |
C65H132N2O17P2 |
|---|---|
Molecular Weight |
1275.7 g/mol |
IUPAC Name |
azane;[(2R)-3-[[3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C65H126O17P2.2H3N/c1-5-9-13-17-21-25-29-33-37-41-45-49-62(67)75-55-60(81-64(69)51-47-43-39-35-31-27-23-19-15-11-7-3)57-79-83(71,72)77-53-59(66)54-78-84(73,74)80-58-61(82-65(70)52-48-44-40-36-32-28-24-20-16-12-8-4)56-76-63(68)50-46-42-38-34-30-26-22-18-14-10-6-2;;/h59-61,66H,5-58H2,1-4H3,(H,71,72)(H,73,74);2*1H3/t60-,61-;;/m1../s1 |
InChI Key |
WUHLCMIVLGWFSP-MWZRJEOUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.N.N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.N.N |
Origin of Product |
United States |
Biological Membrane Organization and Dynamics Modulated by Cardiolipin and Tetramyristoylcardiolipin
Cardiolipin (B10847521) Localization and Distribution within Biological Membranes
Cardiolipin (CL) is recognized as the signature phospholipid of the inner mitochondrial membrane (IMM), where it is both synthesized and predominantly located, making up approximately 15-20% of the total lipid content. wikipedia.orgnih.govmdpi.com This unique dimeric phospholipid, with its four acyl chains, is crucial for a multitude of mitochondrial functions. nih.govnih.gov Its presence is essential for the optimal activity of numerous enzymes involved in mitochondrial energy metabolism and for the structural integrity of the membrane itself. wikipedia.orgnih.gov
The distribution of cardiolipin within the IMM is not uniform. It exhibits an asymmetrical arrangement, with a larger proportion facing the mitochondrial matrix. frontiersin.orgnih.gov This specific orientation is vital for processes such as ATP synthesis. aacrjournals.org The localization of CL is also dynamic, changing in response to the metabolic state of the cell. For instance, in yeast switching from fermentative to respiratory growth, CL synthesis increases on the matrix side of the IMM, followed by a redistribution across the leaflets. portlandpress.com This topographical rearrangement is closely linked to the transmembrane redox potential and affects the activity of enzymes like cytochrome c oxidase. portlandpress.com While most research focuses on cardiolipin with unsaturated acyl chains, like tetralinoleoyl-cardiolipin which is abundant in cardiac mitochondria, the principles of IMM localization provide a foundational context for understanding all cardiolipin species, including tetramyristoylcardiolipin (TMCL). nih.gov
Cardiolipin is a key component not only of mitochondrial membranes but also of the plasma membranes of most bacteria. wikipedia.orgtandfonline.commicrobialcell.com It is considered a vital lipid in membranes where energy transduction processes, such as electron transport and phosphorylation, occur. microbialcell.comacs.org The composition of bacterial membranes typically includes a significant amount of phosphatidylethanolamine (B1630911) (PE), phosphatidylglycerol (PG), and cardiolipin (CL). tandfonline.com The relative ratios of these lipids can vary between bacterial species and are influenced by growth conditions, such as the growth phase or environmental stress. tandfonline.comasm.org
In Staphylococcus aureus, for example, phosphatidylglycerol is the main phospholipid during active growth, while cardiolipin becomes the major component during the stationary phase. asm.org The presence of cardiolipin, with its unique quadruple-chain structure, enhances the structural integrity and cohesion of the bacterial membrane. acs.org It directly interacts with and stabilizes essential membrane proteins, including components of the protein translocation machinery (SecYEG) and two-component systems that regulate virulence. asm.orgpnas.org Studies using model membranes composed of dimyristoylphosphatidylglycerol (DMPG) and this compound (TMCL) are employed to mimic the cytoplasmic membranes of bacteria and investigate these interactions. researchgate.net The localization of cardiolipin is often specific, concentrating at the cell poles and division septum in bacteria like E. coli and P. aeruginosa. nih.govresearchgate.net
While cardiolipin is a hallmark of the inner mitochondrial membrane, it is also found in the outer mitochondrial membrane (OMM), particularly at the contact sites where the inner and outer membranes are closely apposed. frontiersin.orgmdpi.com At these specialized locations, the concentration of cardiolipin can be significantly higher than in the bulk of the OMM. mdpi.com These contact sites are crucial hubs for various cellular processes, including lipid synthesis and transport, protein import, and the regulation of apoptosis. mdpi.comresearchgate.net
The unique, cone-like geometry of cardiolipin is thought to contribute to the high curvature of the membrane at these junctions. researchgate.netstealthbt.com It has been proposed that the non-bilayer-forming propensity of CL may help fuse the two membranes at these points. researchgate.net These CL-enriched domains at contact sites act as platforms for the recruitment and assembly of protein complexes. nih.govmdpi.com For example, during apoptosis, caspase-8 is anchored to these cardiolipin platforms, facilitating its activation and the subsequent signaling cascade. rupress.org Similarly, proteins involved in mitophagy and the Bcl-2 family of apoptotic regulators are recruited to these sites, highlighting their role as critical signaling hubs. nih.gov The enrichment of CL at these sites is therefore fundamental to their function in integrating mitochondrial activities with cellular signaling pathways. nih.govrupress.org
Cardiolipin has a pronounced ability to segregate into distinct microdomains within both mitochondrial and bacterial membranes. nih.govresearchgate.net These domains are not random but are organized, often localizing to specific areas of high membrane curvature like the poles and septa of bacterial cells or the cristae of mitochondria. nih.govnih.govresearchgate.netpnas.org The formation of these domains is driven by the unique physicochemical properties of cardiolipin, including its cone shape and four acyl chains, which can lead to lipid phase separation. nih.govstealthbt.com
In bacteria, these CL-rich microdomains are crucial for the correct localization and function of various proteins, including those involved in cell division and respiration. nih.govresearchgate.net In mitochondria, CL domains are vital for organizing the components of the electron transport chain into functional supercomplexes. nih.gov The interaction of mitochondrial proteins, such as mitochondrial creatine (B1669601) kinase and cytochrome c, with cardiolipin can actively promote the clustering of CL into these specialized domains. researchgate.netresearchgate.net
Table 1: Research Findings on Cardiolipin and this compound Domain Formation
| Finding | Organism/System | Method | Key Insight | Reference(s) |
|---|---|---|---|---|
| CL Microdomain Localization | E. coli, B. subtilis | Fluorescence Microscopy (NAO staining) | Anionic phospholipids (B1166683), including CL, are enriched at cell poles and septa. | nih.gov |
| Protein-Induced CL Clustering | Model Membranes (GUVs) | Differential Scanning Calorimetry, Fluorescence Microscopy | Mitochondrial creatine kinase and cytochrome c induce the segregation and clustering of cardiolipin into proteolipid domains. | researchgate.netresearchgate.net |
| TMCL Domain Behavior | Model Membranes (GUVs) | Fluorescence Microscopy | TMCL, with its saturated chains, can form condensed microdomains, behaving similarly to cholesterol in promoting phase separation. | molbiolcell.org |
| CL and Membrane Curvature | E. coli Spheroplasts | Microtechnology, Fluorescence Imaging | CL microdomains preferentially localize to regions of negative membrane curvature. | pnas.org |
| Raft Exclusion | Model Membranes | Fluorescence Spectroscopy | The high density of CL needed for protein recruitment (e.g., Drp1) can be achieved by its exclusion from raft-like domains, concentrating it in surrounding fluid regions. | nih.govsemanticscholar.org |
Influence on Bilayer Structural Organization and Dynamics
Cardiolipin and its specific variants like this compound (TMCL) play a significant role in modulating the physical properties of biological membranes, including their structure, fluidity, and permeability. researchgate.netacs.org The unique conical shape of the cardiolipin molecule, with its small headgroup and four acyl chains, gives it a propensity to form non-bilayer structures and to induce negative curvature in membranes. nih.govacs.org This property is fundamental to its role in membrane remodeling events such as the formation of mitochondrial cristae and membrane fusion and fission. nih.govfrontiersin.org
Studies have shown that the incorporation of cardiolipin into a lipid bilayer increases membrane fluidity and can decrease its mechanical stability, making the membrane more deformable and susceptible to permeabilization. researchgate.netacs.org In the context of mitochondrial division, the protein Drp1 cooperates with cardiolipin to remodel the membrane. molbiolcell.org This process involves the reorganization of CL by Drp1, which increases the lipid's tendency to transition to a non-bilayer configuration, creating constrictions that are primed for fission. molbiolcell.org
Simulations and experimental work with TMCL have revealed that it can influence membrane properties by increasing thickness and reducing water leakage, in some ways mimicking the role of cholesterol. acs.org However, the interaction is complex; in some contexts, TMCL-enriched domains were found to be less effective at promoting the membrane remodeling activity of proteins like Drp1 compared to more fluid, unsaturated cardiolipin species. nih.gov This highlights that the specific acyl chain composition of cardiolipin is a critical determinant of its influence on membrane dynamics and its interaction with membrane-remodeling proteins. nih.govnih.gov The ability of cardiolipin to alter membrane structure is central to many cellular processes, from bioenergetics to programmed cell death. researchgate.netsb-roscoff.fr
Propensity for Non-Bilayer Structures and Membrane Curvature
Cardiolipin (CL), a unique dimeric phospholipid predominantly found in membranes with high electrochemical potential, possesses a distinctive conical shape due to its small headgroup in relation to its four acyl chains. nih.govnih.govmolbiolcell.org This molecular geometry is a key determinant of its biophysical behavior, giving it a propensity to form non-lamellar or non-bilayer structures, such as the inverted hexagonal (HII) phase, and to induce negative membrane curvature. nih.govnih.gov This characteristic is crucial for the architecture of the inner mitochondrial membrane, particularly in the formation of cristae, the highly curved invaginations that increase the surface area for oxidative phosphorylation. nih.govnih.gov The interaction of cardiolipin's phosphate (B84403) groups with proteins can further enhance its conical shape, amplifying the lateral pressure within the membrane and promoting the bending necessary for cristae formation. nih.gov
This compound (TMCL), a synthetic cardiolipin with four saturated myristoyl (14:0) acyl chains, exhibits a more complex influence on membrane structure. molbiolcell.orgnih.gov Unlike unsaturated cardiolipins that readily promote the HII phase, TMCL tends to maintain a lamellar (bilayer) phase even at high salt concentrations. ebi.ac.uknih.gov Studies using 31P-NMR spectroscopy have shown that while tetraoleoyl cardiolipin (TOCL) forms an HII phase at NaCl concentrations of 3.5 M or greater, TMCL remains in a lamellar phase at concentrations up to 6 M NaCl. nih.gov This suggests that the saturation of the acyl chains in TMCL reduces its tendency to form non-bilayer structures compared to its unsaturated counterparts. However, TMCL can still influence membrane curvature and organization. nih.gov Molecular dynamics simulations have indicated that the presence of cardiolipin, including by inference TMCL, correlates with negative curvature deflections in membrane monolayers. nih.gov
The formation of non-bilayer structures by cardiolipin is not only a structural feature but also has functional implications. It is believed to play a role in processes like membrane fusion and fission. qeios.com The transition from a bilayer to a non-bilayer phase can be triggered by various factors, including interactions with proteins and changes in the local environment. nih.govqeios.com For instance, the protein dynamin-related protein 1 (Drp1), involved in mitochondrial fission, can increase the propensity of CL to transition to a non-bilayer configuration, which is thought to aid in membrane constriction. nih.govmolbiolcell.org
Lipid Diffusion in Complex Membrane Systems
The lateral diffusion of lipids within a biological membrane is a fundamental process that underpins numerous cellular functions, including signaling, trafficking, and the regulation of membrane protein activity. rsc.org The composition of the membrane, including the presence of specific lipids like cardiolipin and this compound, can significantly modulate this diffusion.
The study of lipid diffusion is often conducted using techniques like neutron scattering and in silico modeling. rsc.orgrsc.org These methods allow researchers to probe the movement of individual lipid molecules and understand how factors like acyl chain saturation and headgroup chemistry influence their dynamics. rsc.org The development of advanced analytical tools for molecular dynamics simulations enables a more detailed visualization and quantification of lipid dynamics in large and complex membrane systems. rsc.org
Analogous Functional Roles to Cholesterol in Membrane Alterations
This compound (TMCL) has been observed to exhibit functional similarities to cholesterol in its ability to modulate membrane properties, particularly in the formation of condensed lipid domains. molbiolcell.org Cholesterol is a well-known regulator of membrane fluidity and organization, often promoting the formation of liquid-ordered (lo) phases, or "lipid rafts," which are microdomains enriched in sphingolipids and cholesterol. numberanalytics.comaatbio.commed-life.ca These domains play crucial roles in cellular processes like signal transduction and membrane trafficking. numberanalytics.commed-life.ca
Research has shown that TMCL, with its saturated acyl chains, can also form condensed complexes or microdomains, either by itself or in conjunction with other lipids bearing saturated acyl chains. molbiolcell.org This behavior is analogous to that of cholesterol. molbiolcell.org For example, in giant unilamellar vesicles (GUVs) composed primarily of unsaturated lipids, the inclusion of 25 mol% TMCL resulted in clear lipid phase separation. molbiolcell.org This indicates that TMCL can induce the formation of ordered domains within a more fluid, disordered membrane, a role typically attributed to cholesterol.
This cholesterol-like behavior of TMCL is significant in the context of mitochondrial membranes, where cholesterol levels are generally low. molbiolcell.org The ability of TMCL to form condensed domains suggests it could play a role in organizing the mitochondrial membranes, creating platforms for the assembly of protein complexes, and influencing membrane-associated processes. molbiolcell.org This is particularly relevant in pathological conditions like Barth syndrome, which is characterized by alterations in cardiolipin acyl chain composition, leading to an accumulation of cardiolipins with more saturated acyl chains. molbiolcell.org The altered properties of these cardiolipin species could impact mitochondrial function by changing the organization and dynamics of the inner mitochondrial membrane. molbiolcell.orgnih.gov
Effects of Acyl Chain Composition and Concentration on Membrane Properties
The biophysical properties of biological membranes are exquisitely sensitive to their lipid composition, and both the concentration and the acyl chain makeup of cardiolipin (CL) and its synthetic analog, this compound (TMCL), play pivotal roles in modulating membrane organization and function. nih.govresearchgate.netnih.gov
The concentration of cardiolipin is a critical determinant of membrane properties. nih.govresearchgate.net An increase in CL concentration has been shown to decrease the mechanical stability and increase the fluidity of lipid bilayers, indicating that CL reduces the packing density of the membrane. researchgate.net This can lead to structural remodeling and increased permeability. researchgate.net Conversely, a decrease in CL levels can lead to impaired mitochondrial inner membrane organization. nih.govnih.gov
The acyl chain composition of cardiolipin is equally important. nih.govnih.govresearchgate.net The length and degree of unsaturation of the four acyl chains significantly influence how CL interacts with other lipids and proteins. nih.govresearchgate.net For instance, the prevalence of linoleic acid (18:2) in cardiac mitochondrial CL is thought to be crucial for optimal mitochondrial function. nih.gov Extreme changes in acyl chain composition can have a substantial impact on membrane properties. nih.govnih.gov
TMCL, with its four saturated myristoyl (14:0) chains, provides a valuable tool for studying the effects of acyl chain saturation. molbiolcell.orgebi.ac.ukresearchgate.net Studies have shown that TMCL can induce a tighter packing of lipid acyl chains in mixed monolayers, leading to increased order. nih.govebi.ac.uk In contrast to the fluidizing effect of unsaturated CL, TMCL can promote the formation of more condensed, ordered domains within the membrane. molbiolcell.org Calorimetric studies of binary mixtures of TMCL with other phospholipids have revealed complex phase behaviors, indicating that the miscibility of TMCL with other lipids is dependent on the specific lipid partners and the experimental conditions. ebi.ac.ukresearchgate.net
The interplay between CL concentration and acyl chain composition is complex and tissue-specific. nih.gov While modest changes in acyl chain remodeling may not be the primary driver of mitochondrial dysfunction, significant alterations, coupled with changes in CL concentration, can profoundly impact membrane biophysics and, consequently, cellular function. nih.govnih.gov
Protein Cardiolipin Interactions and Associated Functional Implications
Interactions with Mitochondrial Proteins and Functional Complexes
Tetramyristoylcardiolipin (TMCL), as a species of the critical mitochondrial phospholipid cardiolipin (B10847521) (CL), engages in interactions with a variety of mitochondrial proteins. These interactions are fundamental to the structure and function of protein complexes involved in energy conversion and the regulation of mitochondrial morphology. The unique structural characteristic of TMCL, possessing four saturated C14:0 myristoyl acyl chains, dictates the nature and functional outcomes of these associations, often distinguishing it from the more common unsaturated cardiolipins found in mammalian mitochondria. nih.govmolbiolcell.org
Cardiolipin is an indispensable component of the inner mitochondrial membrane, where it constitutes about 15-20% of the total phospholipids (B1166683) and plays a crucial role in oxidative phosphorylation. nih.gov It is known to be tightly associated with the protein complexes of the electron transport chain (ETC), influencing their stability and enzymatic activity. nih.govnih.gov
The interaction between cytochrome c, a mobile electron carrier in the ETC, and cardiolipin is a critical event, particularly in the initiation of apoptosis. nih.gov However, the specific acyl chain composition of cardiolipin significantly influences the strength and functional consequence of this association. Research indicates that this compound, with its fully saturated acyl chains, interacts only weakly with cytochrome c. nih.gov
Studies comparing different cardiolipin species have consistently shown that the binding affinity of cytochrome c is substantially lower for TMCL compared to unsaturated cardiolipins like tetraoleoylcardiolipin (TOCL) or native bovine heart cardiolipin (BHCL). nih.govnih.gov This reduced affinity has direct functional implications. The interaction with unsaturated cardiolipins like TOCL is a potent trigger for inducing conformational changes in cytochrome c, which unmasks its latent peroxidase activity—a key step in apoptosis. nih.govnih.govacs.org In contrast, TMCL is a much weaker activator of this peroxidase function. nih.govnih.govacs.org The interaction strength and subsequent peroxidase activation follow a clear trend based on acyl chain saturation: TMCL shows significantly less activity than monounsaturated (TOCL) and polyunsaturated (TLCL) cardiolipins. nih.gov This suggests that while electrostatic interactions are key for the initial association, hydrophobic interactions involving the acyl chains are critical for the structural changes that confer peroxidase activity, a process that is less favored with the rigid, saturated chains of TMCL. nih.govacs.org
Table 1: Comparative Effects of Different Cardiolipin Species on Cytochrome c Interaction
| Cardiolipin Species | Acyl Chain Composition | Relative Binding Affinity to Cytochrome c | Induction of Cytochrome c Peroxidase Activity | Reference |
|---|---|---|---|---|
| This compound (TMCL) | Saturated (14:0) | Low / Barely interacts | Low / Insignificant | nih.govnih.govnih.gov |
| Tetraoleoylcardiolipin (TOCL) | Monounsaturated (18:1) | High | High | nih.govnih.govacs.org |
| Tetralinoleoylcardiolipin (TLCL) | Polyunsaturated (18:2) | Higher than TOCL | Higher than TOCL | nih.gov |
| Bovine Heart Cardiolipin (BHCL) | Mixed, mostly polyunsaturated | High | High | nih.gov |
The components of the electron transport chain, including Complexes I, III, and IV, assemble into large, dynamic structures known as respiratory supercomplexes or respirasomes. nih.govembopress.org This organization is thought to enhance the efficiency of electron transfer and stabilize the individual complexes. nih.govembopress.org Cardiolipin is a critical factor, acting as a form of "glue" that is essential for the formation and stability of these supercomplexes. nih.govnih.gov Studies in yeast have demonstrated a direct correlation between the cellular levels of cardiolipin and the abundance of supercomplexes. nih.govnih.gov
While the necessity of cardiolipin is well-established, the specific role of its acyl chain composition is an area of ongoing investigation. nih.gov The proper assembly and stability of supercomplexes depend on specific interactions between the protein subunits and the surrounding lipid environment, including cardiolipin. nih.govnih.gov Given that TMCL has different biophysical properties, such as a tendency to form more ordered, rigid domains compared to unsaturated cardiolipins, its presence could influence the dynamics and stability of these large protein assemblies. nih.govmolbiolcell.org Alterations in the native cardiolipin acyl chain profile have been linked to defects in supercomplex stability, suggesting that the specific geometry and fluidity conferred by the acyl chains are important for this higher-order organization. nih.govyuntsg.com
The morphology of mitochondria is in a constant state of flux, governed by a balance between fission (division) and fusion events. diva-portal.org These dynamic processes are orchestrated by large GTPases that interact with mitochondrial membranes. Cardiolipin, due to its unique conical shape and localization, plays a significant role in recruiting and modulating the activity of these proteins. nih.govresearchgate.net
Mitochondrial fission is primarily mediated by the Dynamin-Related Protein 1 (Drp1), a cytosolic GTPase that is recruited to the outer mitochondrial membrane to constrict and divide the organelle. nih.govplos.org Drp1's function is critically dependent on its interaction with cardiolipin. plos.orgnih.gov Specifically, a region within the Drp1 protein preferentially binds to cardiolipin, which triggers Drp1's oligomerization and stimulates its GTP-hydrolyzing activity, both of which are necessary for fission. plos.orgnih.gov
However, the effectiveness of this interaction is highly sensitive to the acyl chain composition of cardiolipin. nih.govnsf.govuh.edu Studies using model membranes have revealed a stark difference between the effects of unsaturated native cardiolipin and saturated this compound. nih.govuh.edu Native cardiolipin, which is rich in fluid, unsaturated acyl chains, robustly promotes Drp1 self-assembly and GTPase activity, leading to membrane constriction. nsf.govuh.edu In contrast, TMCL is significantly less effective. nsf.govuh.edu Due to its saturated chains, TMCL tends to self-associate into condensed, raft-like lipid domains. nih.govmolbiolcell.org These rigid domains fail to promote the membrane remodeling and Drp1 GTPase activity required for fission. nih.govresearchgate.net In fact, liposomes containing TMCL were found to inhibit the stimulation of Drp1's GTPase activity, demonstrating that the fluid, non-raft phase provided by unsaturated cardiolipins is essential for Drp1 to function correctly. nih.gov
Table 2: Differential Effects of TMCL vs. Native Cardiolipin on Drp1 Function
| Drp1 Function | Effect of Native Cardiolipin (Unsaturated) | Effect of this compound (TMCL) | Reference |
|---|---|---|---|
| Helical Self-Assembly | Promotes | Substantially less effective | nsf.govuh.edu |
| Stimulation of GTPase Activity | Robustly stimulates | Inhibited / Ineffective | nih.govmolbiolcell.org |
| Membrane Remodeling/Constriction | Induces | No remodeling evident | nih.govresearchgate.net |
| Lipid Domain Preference | Fluid-phase lipid regions | Forms condensed, raft-like domains | nih.govmolbiolcell.org |
Mitochondrial fusion is a complementary process to fission and is mediated by proteins in both the outer and inner mitochondrial membranes. nih.gov The fusion of the inner mitochondrial membrane is controlled by Optic Atrophy 1 (OPA1), another dynamin-related GTPase. aginganddisease.orgnih.gov The active, long form of OPA1 (L-OPA1) is anchored to the inner membrane and is essential for its fusion activity. nih.gov
The function of OPA1 is critically dependent on cardiolipin. molbiolcell.orgnih.gov L-OPA1 mediates membrane fusion through direct binding to cardiolipin, which facilitates the tethering and merging of adjacent inner membranes. nih.gov This dependence highlights cardiolipin's role not just in bioenergetics but also in maintaining the structural integrity and connectivity of the mitochondrial network. While the necessity of cardiolipin for OPA1 function is established, detailed research comparing the specific effects of TMCL versus unsaturated cardiolipins on OPA1 regulation and fusion efficiency is less comprehensive. Given the distinct biophysical properties of TMCL, it is plausible that it modulates OPA1 activity differently than the more fluid, unsaturated cardiolipins that predominate in the inner mitochondrial membrane.
Membrane-Shaping Proteins and Mitochondrial Dynamics Regulators
Adaptor Proteins for Drp1 Recruitment
Mitochondrial fission, a critical process for mitochondrial quality control and distribution, is executed by the dynamin-related protein 1 (Drp1), a large GTPase. nih.gov Drp1 is primarily a cytosolic protein that must be recruited to the mitochondrial outer membrane to initiate division. nih.govbiorxiv.org Unlike typical dynamin, Drp1 does not have a distinct lipid-binding domain and relies on membrane-integrated adaptor proteins for its recruitment. nih.gov Key adaptor proteins identified in mammals include Mitochondrial Fission Factor (Mff), Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51), and Fission 1 protein (Fis1). nih.govplos.orgnih.govuq.edu.au
Recent studies have identified the mitochondrion-specific lipid cardiolipin as a direct binding partner for Drp1. nih.gov This interaction, which preferentially involves a four-lysine module in the B insert of Drp1, can trigger Drp1 oligomerization and stimulate its GTPase activity. plos.org While cardiolipin itself can be considered a docking site, the primary role of "adaptor" is fulfilled by proteins like Mff and the MiD proteins, which are considered receptors for Drp1 on the mitochondrial surface. nih.govuq.edu.au These proteins can recruit Drp1 independently of each other and appear to provide specificity for mitochondrial fission, as they are not targeted to peroxisomes in the same way as Fis1 and Mff. nih.govuq.edu.au Therefore, the recruitment of Drp1 is a multifaceted process involving both direct interactions with lipids like this compound and essential docking onto receptor/adaptor proteins.
Adenine (B156593) Nucleotide Translocase (ANT) Function
The Adenine Nucleotide Translocase (ANT) is the most abundant protein in the inner mitochondrial membrane and is fundamental to cellular energy metabolism. acs.orgwikipedia.org It facilitates the vital exchange of ATP synthesized within the mitochondria for ADP from the cytoplasm. wikipedia.orgnih.gov The structure and function of ANT are critically dependent on its interaction with cardiolipin. acs.org
Molecular dynamics simulations have revealed specific binding sites for cardiolipin on the ANT protein, confirming its role as a crucial lipid cofactor. acs.org These interactions are thought to stabilize the protein's structure within the membrane and may mediate the formation of ANT oligomers. acs.org While the functional unit is monomeric, oligomerization may occur under specific conditions. acs.org this compound, as a key component of the inner mitochondrial membrane, directly participates in this relationship. The presence of cardiolipin in the immediate vicinity of ANT is essential for its transport activity, which is governed by the mitochondrial membrane potential and the concentrations of ADP and ATP. acs.orgwikipedia.org Different isoforms of ANT exist (ANT1, ANT2, ANT3, ANT4), with expression varying by tissue type and proliferative state. nih.govoatext.com For instance, ANT1 is typical in terminally differentiated tissues, while ANT2 is associated with proliferating cells and cancer, where it may import glycolytic ATP into the mitochondria. nih.govmdpi.com Regardless of the isoform, the fundamental reliance on cardiolipin for structural integrity and function remains a conserved feature.
| Feature | Description | Reference |
| Protein | Adenine Nucleotide Translocase (ANT) | acs.orgwikipedia.org |
| TMCL Interaction | Binds to specific sites, providing structural stability. | acs.org |
| Functional Implication | Essential for the exchange of mitochondrial ATP for cytosolic ADP. | wikipedia.orgnih.gov |
| Mechanism | Stabilizes ANT structure and may mediate protein-protein interactions. | acs.org |
Mitochondrial Creatine (B1669601) Kinase Clustering
Mitochondrial creatine kinase (mtCK) is a key enzyme in cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain. It is located in the intermembrane space, where it binds to the inner mitochondrial membrane. researchgate.net The octameric form of mtCK is the state that binds to mitochondrial membranes, an interaction largely driven by the presence of cardiolipin. researchgate.netnih.gov
Research using model membranes has demonstrated that mtCK binding induces the segregation and clustering of cardiolipin into distinct domains. nih.govpublicationslist.org This effect is particularly pronounced with this compound (TMCL). researchgate.netebi.ac.uk When mtCK is introduced to TMCL monolayers, it facilitates the formation of circular, uniform, liquid-condensed domains, indicating a stabilization of this lipid phase. researchgate.netebi.ac.uk This protein-induced clustering of TMCL is dependent on the native octameric structure of mtCK and is far more effective than with other cardiolipin-binding proteins like cytochrome c. nih.govpublicationslist.org The ability of mtCK to organize TMCL into clusters is believed to be crucial for creating efficient energy transfer channels at the mitochondrial contact sites, where mtCK is highly concentrated. researchgate.netnih.gov
| Interacting Molecule | Effect of Interaction with TMCL | Functional Relevance | Reference |
| Mitochondrial Creatine Kinase (mtCK) | Induces formation of liquid-condensed domains and clustering. | Stabilizes membrane organization, crucial for energy transfer. | nih.govresearchgate.netebi.ac.uk |
Hydrophobic Matching with Membrane Proteins
The principle of hydrophobic matching posits that for optimal stability, the length of the hydrophobic, transmembrane region of an integral membrane protein should match the thickness of the hydrophobic core of the surrounding lipid bilayer. nih.govwikipedia.org Mismatches in this thickness can induce mechanical stress in the membrane, leading to protein aggregation, tilting, or local membrane deformation to minimize the unfavorable exposure of hydrophobic surfaces to the aqueous environment. wikipedia.org
This compound plays a significant role in modulating the physical properties of membranes, which is relevant to hydrophobic matching. Studies on mixed lipid bilayers have shown that incorporating TMCL into dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes leads to a thicker and stiffer bilayer. nih.gov For example, pure TMCL bilayers are about 6 Å thicker than pure DMPC bilayers. nih.gov This ability to thicken and order the surrounding lipid environment suggests that TMCL can help create a suitable membrane environment to properly embed and stabilize large mitochondrial proteins, which often have substantial transmembrane domains. nih.gov By adjusting the local membrane thickness, TMCL can facilitate the correct folding and function of inner mitochondrial membrane proteins, such as the components of the oxidative phosphorylation system, which are often tightly associated with cardiolipin. nih.gov
Enzyme Activation and Inactivation Modulation
The interaction between this compound and proteins can directly modulate their enzymatic activity, causing either activation or inactivation. This modulation often occurs through the induction of conformational changes in the protein upon binding to the cardiolipin-containing membrane. nih.gov
A classic example of enzyme activation is the interaction of cytochrome c with cardiolipin. Cytochrome c, a key component of the electron transport chain, is typically a soluble protein in the mitochondrial intermembrane space. nih.gov However, upon binding to cardiolipin, it can undergo a partial unfolding. This conformational change confers a new peroxidase activity upon the protein, which is particularly significant during the early stages of apoptosis, where it catalyzes the peroxidation of cardiolipin itself. nih.gov This cardiolipin-specific oxygenase activity is crucial for the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors. nih.gov The activation is highly dependent on the presence of cardiolipin; at high cardiolipin-to-cytochrome c ratios, the peroxidase activity can be enhanced more than 50-fold. nih.gov Conversely, changes in the lipid environment can also lead to enzyme inactivation, as the optimal conformation for catalysis for many interfacial enzymes is dependent on the physical state of the membrane. cmu.edu
| Enzyme | Effect of Cardiolipin Binding | Mechanism | Reference |
| Cytochrome c | Activation of peroxidase activity. | Partial unfolding and conformational change upon binding. | nih.gov |
| Interfacial Enzymes (General) | Activation or inactivation. | Dependent on achieving optimal conformation at a specific lateral surface pressure. | cmu.edu |
Interactions with Other Biological Molecules
Alpha-Synuclein (B15492655) Binding and Mitochondrial Interaction
Alpha-synuclein is an intrinsically disordered protein whose aggregation is a hallmark of Parkinson's disease. nih.govfrontiersin.org A fraction of cellular alpha-synuclein has been found to localize to mitochondria, and this interaction is implicated in mitochondrial dysfunction observed in the disease. frontiersin.orgfrontiersin.org The binding of alpha-synuclein to mitochondrial membranes is mediated primarily by its interaction with negatively charged phospholipids, with cardiolipin being a key factor for its association with the inner mitochondrial membrane. nih.govfrontiersin.org
The N-terminal region of alpha-synuclein, which contains positively charged lysine (B10760008) residues, is thought to interact electrostatically with the anionic headgroup of cardiolipin. nih.gov This binding is highly sensitive to the composition of cardiolipin's acyl chains. Research using lipid vesicles has shown that the strength of alpha-synuclein binding is significantly influenced by the degree of saturation of these chains. nih.gov While alpha-synuclein binds strongly to vesicles containing unsaturated cardiolipin species, complete saturation of the acyl chains, as is the case in this compound, leads to a dramatic decrease in binding affinity. nih.gov This suggests that while cardiolipin is a receptor for alpha-synuclein at the mitochondrial membrane, the specific molecular form of cardiolipin is critical. The reduced interaction with TMCL compared to its unsaturated counterparts has important implications for understanding how different cellular lipid profiles might influence alpha-synuclein's pathological aggregation and its impact on mitochondrial function. nih.govembopress.org
| Property | Finding | Implication | Reference |
| Binding Affinity | Dramatically decreased for TMCL (fully saturated) compared to unsaturated cardiolipins. | The specific acyl chain composition of cardiolipin is critical for the interaction. | nih.gov |
| Binding Mechanism | Electrostatic interaction between the cationic N-terminus of α-synuclein and anionic cardiolipin. | Essential for the localization of α-synuclein to the inner mitochondrial membrane. | nih.govfrontiersin.org |
| Pathological Relevance | Altered α-synuclein-mitochondria interaction is linked to mitochondrial fragmentation and dysfunction in Parkinson's disease. | The lipid environment can modulate the pathological effects of α-synuclein. | frontiersin.orgembopress.org |
Pro-apoptotic Pore-Forming Proteins (e.g., Bax and Bak)
The intrinsic pathway of apoptosis, or programmed cell death, is significantly influenced by the interactions between Bcl-2 family proteins and the mitochondrial membrane. Key players in this process are the pro-apoptotic proteins Bax and Bak. In healthy cells, these proteins are typically inactive. However, upon receiving apoptotic signals, they undergo conformational changes that lead to their insertion into the mitochondrial outer membrane (MOM), where they oligomerize to form pores. This event, known as mitochondrial outer membrane permeabilization (MOMP), is a critical juncture in the apoptotic cascade, as it allows for the release of intermembrane space proteins like cytochrome c into the cytosol.
Cardiolipin, a unique phospholipid predominantly found in the inner mitochondrial membrane, plays a pivotal role in the activation of Bax and Bak. This compound (TMCL), a specific molecular species of cardiolipin with four saturated 14-carbon acyl chains, is instrumental in this process. The interaction is multifaceted, involving the recruitment of cytosolic Bax to the mitochondrial membrane. This recruitment is facilitated by the negative charge of the cardiolipin headgroup and its unique conical shape, which can create packing defects in the membrane, thereby lowering the energy barrier for protein insertion.
Research indicates that Bax and Bak can be activated by various stress signals, which trigger their conformational activation and subsequent homo-oligomerization within the membrane. While often considered to have redundant functions, some studies suggest that Bax and Bak can be activated sequentially and may not be functionally redundant in all apoptotic scenarios. For instance, in response to certain DNA damage, Bak activation can precede and be necessary for Bax activation.
The specific lipid environment, including the acyl chain composition of cardiolipin, modulates the activity of these pro-apoptotic proteins. The saturated nature of the myristoyl chains in TMCL can alter membrane properties such as fluidity and thickness, which in turn affects the pore-forming activity of Bax and Bak. Furthermore, the oxidation of cardiolipin has been shown to enhance the recruitment and permeabilization activity of Bax, highlighting another layer of regulation.
| Key Protein | Function in Apoptosis | Interaction with Cardiolipin |
| Bax | Forms pores in the mitochondrial outer membrane, leading to cytochrome c release. | Recruited to the mitochondrial membrane by cardiolipin, which facilitates its insertion and oligomerization. |
| Bak | Works in concert with Bax to induce mitochondrial outer membrane permeabilization. | Resides in the mitochondrial outer membrane and its activation is also influenced by the cardiolipin-rich environment. |
The process of MOMP, driven by Bax and Bak, is considered a point of no return in many apoptotic pathways. Following this permeabilization, cytosolic cytochrome c binds to the apoptotic peptidase activating factor 1 (APAF1), forming a complex known as the apoptosome, which then activates caspase-9 and initiates a cascade of effector caspases, ultimately leading to the dismantling of the cell.
#### 3.2.3. Antimicrobial Agents and Bacterial Membrane Permeability
Cardiolipin is a significant phospholipid component of the cytoplasmic membranes of many bacteria, where it plays a crucial role in the dynamic organization and function of the membrane. The unique "double-lipid" structure of cardiolipin, with its four acyl chains, contributes to the structural integrity of the bilayer. This compound (TMCL), with its specific acyl chain composition, influences membrane properties and can modulate the interaction of the bacterial membrane with antimicrobial agents.
The bacterial cell envelope is the primary target for many antimicrobial peptides (AMPs). These peptides, often cationic, are attracted to the negatively charged surface of bacterial membranes, a charge contributed to by anionic phospholipids like cardiolipin. The initial electrostatic interaction is a critical step for the subsequent disruption of the membrane by the AMP. The presence and concentration of cardiolipin can therefore significantly impact the susceptibility of bacteria to these agents.
Research has shown that the interaction of AMPs with cardiolipin-containing membranes can lead to membrane disruption and increased permeability. For instance, studies using model membranes have demonstrated that AMPs can induce leakage and morphological changes in bilayers composed of lipids found in bacterial membranes, including cardiolipin. However, the role of cardiolipin is complex. While its negative charge attracts cationic AMPs, its unique structure can also increase the cohesion and structural integrity of the membrane, potentially offering a protective effect against some antimicrobial agents.
Furthermore, alterations in the cardiolipin content of bacterial membranes have been linked to antibiotic resistance. An increased amount of cardiolipin in the membrane can contribute to resistance against certain drugs, such as the lipopeptide antibiotic daptomycin (B549167). Studies using liposome (B1194612) models have shown that cardiolipin can directly inhibit membrane permeabilization by daptomycin by preventing the drug from forming complete, functional pores. This suggests that bacteria can modulate their membrane composition, including the levels of specific cardiolipin species, as a defense mechanism against antimicrobial assault.
| Antimicrobial Agent Type | Interaction with TMCL-Containing Membranes | Effect on Permeability |
| Cationic Antimicrobial Peptides (AMPs) | Electrostatic attraction to the negatively charged cardiolipin headgroup. | Can lead to membrane disruption and increased permeability. |
| Daptomycin (Lipopeptide Antibiotic) | Increased cardiolipin content can inhibit the formation of functional daptomycin pores. | Reduces daptomycin-induced membrane permeabilization, contributing to resistance. |
#### 3.2.4. Metal Ion Binding and Conformational Changes
The headgroup of cardiolipin contains two phosphate (B84403) groups, conferring upon it a net negative charge and the ability to act as a potent chelator of divalent cations. This interaction with metal ions, particularly calcium (Ca²⁺), is of significant biological importance and can induce profound conformational changes in the this compound (TMCL) molecule, which in turn alters the biophysical properties of the membranes in which it resides.
The binding of Ca²⁺ to the two phosphate moieties of a single cardiolipin molecule is a key interaction. This chelation induces a significant structural rearrangement in the headgroup of the cardiolipin molecule. Specifically, the two phosphate groups converge towards the calcium ion, a movement that causes the attached fatty acyl chains to realign. This results in a conformational change where the cardiolipin molecule adopts a shape that is not compatible with a stable bilayer structure. This transition from a bilayer to a non-bilayer, or inverted hexagonal, phase can have dramatic consequences for membrane integrity and function, including the potential to trigger membrane fusion or destabilization.
While the interaction with Ca²⁺ is well-documented to induce these non-bilayer structures, the effect of the specific acyl chain composition is crucial. Studies have indicated that TMCL, with its saturated myristoyl chains, is less prone to undergo the lamellar-to-inverted hexagonal (HII) phase transition compared to cardiolipins with unsaturated chains, even in the presence of factors that typically promote this transition. This suggests that while TMCL still binds Ca²⁺ and undergoes conformational adjustments, the saturated nature of its acyl chains provides a greater degree of structural stability, resisting the full transition to a non-bilayer phase.
The interaction is not limited to calcium. Other divalent cations, such as magnesium (Mg²⁺), also bind to cardiolipin, although the resulting conformational changes and their functional implications can differ. The binding of metal ions to cardiolipin is a fundamental aspect of its function, influencing the lateral organization of lipids within the membrane and modulating the activity of associated membrane proteins. For instance, the interaction between cytochrome c and cardiolipin, a critical event in apoptosis, is known to be sensitive to the presence of Ca²⁺.
| Metal Ion | Interaction with TMCL | Resulting Conformational / Structural Change |
| Calcium (Ca²⁺) | Forms a bidentate binding interaction with the two phosphate groups of the headgroup. | Induces a significant conformational change, promoting a transition towards a non-bilayer phase. However, the saturated chains of TMCL can resist the full transition. |
| Magnesium (Mg²⁺) | Also binds to the anionic headgroup, though the specific structural consequences may differ from Ca²⁺ binding. | Mediates interactions between cardiolipin and other molecules, such as peptides and RNA, influencing their binding affinity. |
These metal ion-induced conformational changes in TMCL are a critical regulatory mechanism, impacting a wide range of cellular processes from mitochondrial bioenergetics to the initiation of programmed cell death.
Biosynthesis, Acyl Chain Remodeling, and Degradation Pathways of Cardiolipin
De Novo Synthesis of Cardiolipin (B10847521)
The initial synthesis of cardiolipin, known as the de novo pathway, occurs on the inner mitochondrial membrane in eukaryotes and the cell membrane in bacteria. nyu.eduresearchgate.net This process is highly conserved across species. researchgate.net
Role of Cardiolipin Synthase (CLS1) and Precursor Substrates
In eukaryotes, the final step of cardiolipin biosynthesis is catalyzed by the enzyme cardiolipin synthase (CLS). nih.govuniprot.org This enzyme facilitates the condensation of two precursor molecules: phosphatidylglycerol (PG) and cytidinediphosphate-diacylglycerol (CDP-DAG). stealthbt.commicrobialcell.com The reaction results in the formation of nascent cardiolipin and cytidine (B196190) monophosphate (CMP). nih.gov The enzymes involved in this initial synthesis lack strict acyl chain specificity, leading to a nascent cardiolipin pool with a varied mixture of fatty acyl chains in terms of length and saturation. researchgate.netplos.org
In most bacteria, cardiolipin synthase condenses two molecules of phosphatidylglycerol (PG) to form cardiolipin and glycerol (B35011). nih.govplos.org However, some bacteria utilize different pathways. For instance, a cardiolipin synthase in Escherichia coli, encoded by the clsC gene, uses phosphatidylethanolamine (B1630911) (PE) as the phosphatidyl donor to PG. nih.gov
The expression of the gene encoding cardiolipin synthase (CRD1 in yeast) is regulated by factors related to mitochondrial development. nih.gov For example, its expression is significantly higher in the stationary phase of growth compared to the logarithmic phase and is also influenced by the presence of functional mitochondria. nih.gov
Localized Synthesis at Bacterial Cell Poles
In rod-shaped bacteria such as E. coli and Shigella flexneri, cardiolipin synthesis is not uniformly distributed across the cell membrane but is localized to the cell poles. plos.orgresearchgate.netasm.org This polar localization is significant because cardiolipin's conical shape contributes to the negative membrane curvature found at these sites. plos.orgnih.gov
The enzyme cardiolipin synthase A (ClsA) itself co-localizes with its product, cardiolipin, at the cell poles. researchgate.net This targeted synthesis is crucial for the recruitment of other proteins to the poles. For example, in Chlamydia trachomatis, the polarized synthesis of cardiolipin is necessary for the recruitment of MreB, a protein essential for initiating cell division, to the future division site. plos.org The disruption of this localized synthesis prevents the proper assembly of MreB and inhibits bacterial growth. plos.org In S. flexneri, cardiolipin in the inner membrane is essential for proper cell division during intracellular growth, while in the outer membrane, it facilitates the correct presentation of the virulence factor IcsA. asm.org
Acyl Chain Remodeling Mechanisms
Following de novo synthesis, the nascent cardiolipin undergoes an extensive remodeling process to achieve its mature and functionally optimal acyl chain composition. nih.govresearchgate.net This remodeling is particularly important in mammalian tissues, where cardiolipin is typically enriched with unsaturated fatty acids, predominantly linoleic acid (18:2). stealthbt.com
Action of Phospholipase A2 (PLA2)
The first step in cardiolipin remodeling often involves the deacylation of nascent cardiolipin by phospholipase A2 (PLA2) enzymes. researchgate.netmdpi.com PLA2s hydrolyze the ester bond at the sn-2 position of phospholipids (B1166683), releasing a fatty acid and generating a lysophospholipid. mdpi.com Several forms of PLA2, including secretory PLA2 (sPLA2), cytosolic PLA2 (cPLA2), and calcium-independent PLA2 (iPLA2), have been shown to hydrolyze cardiolipin. researchgate.netnih.gov
The action of different PLA2 isoforms can lead to different products. For instance, sPLA2s tend to cause an accumulation of dilyso-cardiolipin (cardiolipin with two acyl chains removed), whereas iPLA2 activity leads to the accumulation of monolyso-cardiolipin (MLCL), where only one acyl chain is removed. researchgate.netnih.gov This initial deacylation step is crucial as it provides the substrate, MLCL, for the subsequent reacylation steps. mdpi.com
Role of Tafazzin (TAZ) and Monolyso-Cardiolipin Acyltransferase 1 (MLCLAT1)
The reacylation of MLCL to form mature cardiolipin is a critical step in the remodeling process. This is primarily catalyzed by the enzyme tafazzin (TAZ). nih.govnih.gov Tafazzin is a transacylase, meaning it transfers an acyl group from a donor phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (PE), directly to MLCL without the need for an acyl-CoA intermediate. nih.govplos.org
Studies in yeast have shown that tafazzin exhibits specificity for the type of acyl chain it transfers, with a preference for linoleoyl (18:2) groups. nih.gov It selectively removes the sn-2 acyl chain from the donor phospholipid and can transfer it to either the sn-1 or sn-2 position of MLCL isomers with similar efficiency. nih.govnih.gov Mutations in the TAZ gene lead to Barth syndrome, a mitochondrial disorder characterized by defective cardiolipin remodeling, resulting in low levels of mature cardiolipin and an accumulation of MLCL. nih.govahajournals.org
Another enzyme involved in cardiolipin remodeling is Monolyso-Cardiolipin Acyltransferase 1 (MLCLAT1). mdpi.comnih.gov Unlike tafazzin, MLCLAT1 is an acyl-CoA dependent acyltransferase. ahajournals.org It is suggested that MLCLAT1 may act subsequently to tafazzin to further mature the cardiolipin pool. mdpi.com
Specificity of Enzymatic Hydrolysis
The hydrolysis of cardiolipin by phospholipases is not a random process. There is evidence that PLA2 enzymes may preferentially hydrolyze oxidized acyl chains from cardiolipin. stealthbt.comresearchgate.net This is particularly relevant under conditions of oxidative stress, where the high content of unsaturated fatty acids in cardiolipin makes it susceptible to peroxidation. stealthbt.com The selective removal of oxidized fatty acids can be a protective mechanism to maintain the integrity of mitochondrial membranes. researchgate.net
The specificity of hydrolysis can also vary between different lipase (B570770) enzymes. For example, a study on a recombinant lipase from Gibberella zeae showed that it had hydrolytic activity towards cardiolipin, although it was lower than its preference for other phospholipids like phosphatidylserine (B164497) and phosphatidylglycerol. mdpi.com
Table of Research Findings on Cardiolipin Metabolism
Table of Compound Names
| Compound Name | Abbreviation |
|---|---|
| Cardiolipin | CL |
| Dilyso-cardiolipin | DLCL |
| Monolyso-cardiolipin | MLCL |
| Phosphatidylcholine | PC |
| Phosphatidylethanolamine | PE |
| Phosphatidylglycerol | PG |
| Cytidinediphosphate-diacylglycerol | CDP-DAG |
| Phosphatidic acid | PA |
| Linoleic acid | LA |
| Tetramyristoylcardiolipin | TMCL |
| Phospholipase A2 | PLA2 |
| Cardiolipin Synthase | CLS |
| Tafazzin | TAZ |
| Monolyso-Cardiolipin Acyltransferase 1 | MLCLAT1 |
| Acyl-CoA:lysocardiolipin acyltransferase-1 | ALCAT1 |
| Cytidine monophosphate | CMP |
| Glycerol-3-phosphate | G-3-P |
Cardiolipin Degradation Pathways
The degradation of cardiolipin (CL) is a critical process for maintaining mitochondrial quality control and signaling. It involves several enzymatic pathways and is influenced by the lipid's molecular environment and oxidative state. The primary mechanism for CL breakdown is hydrolysis, catalyzed by various phospholipases.
Phospholipase A2 (PLA2) enzymes are known to hydrolyze cardiolipin in vitro and are implicated in its degradation under pathological conditions like ischemia/reperfusion. stealthbt.comphysiology.org The specific PLA2 isoforms responsible for CL hydrolysis in different cellular contexts are still under investigation. In yeast, the mitochondrial phospholipase A1, Ddl1p, has been identified as having hydrolase activity towards cardiolipin and its precursor, monolysocardiolipin (MLCL). biorxiv.org Another pathway involves mitoPLD, a phospholipase D located in the outer mitochondrial membrane, which converts cardiolipin into phosphatidic acid (PA), a key signaling molecule involved in mitochondrial fusion and fission dynamics. nih.govfrontiersin.org
A significant aspect of cardiolipin degradation is linked to its association with mitochondrial proteins. Mature cardiolipin is typically bound to inner mitochondrial membrane proteins, forming stable respiratory supercomplexes. stealthbt.comnih.gov This protein sequestration protects CL from enzymatic degradation. However, when CL is not properly assembled into these complexes, it becomes susceptible to hydrolysis in the bulk lipid phase of the membrane. This is particularly evident in Barth syndrome, a condition caused by mutations in the TAZ gene. stealthbt.com The resulting dysfunctional tafazzin enzyme leads to abnormal CL species that are less able to form stable protein complexes. Consequently, these abnormal CL molecules are rapidly degraded, leading to an accumulation of the intermediate degradation product, monolysocardiolipin (MLCL). stealthbt.com This suggests that CL degradation is not just a simple catabolic process but is intricately regulated by its interaction with the mitochondrial proteome.
Furthermore, oxidative stress can accelerate cardiolipin degradation. Peroxidized cardiolipin is thought to be a preferential substrate for certain phospholipases, which would facilitate its removal and prevent the accumulation of damaged lipids within the mitochondrial membrane. stealthbt.comphysiology.org
Table 1: Key Enzymes in Cardiolipin Degradation
| Enzyme | Function | Location |
|---|---|---|
| Phospholipase A2 (PLA2) family | Hydrolyzes acyl chains from cardiolipin, contributing to its breakdown. stealthbt.comphysiology.org | Mitochondria |
| Ddl1p | A phospholipase A1 in yeast with demonstrated hydrolase activity towards cardiolipin and MLCL. biorxiv.org | Mitochondria |
| MitoPLD (PLD6) | A phospholipase D that converts cardiolipin to phosphatidic acid (PA). nih.govfrontiersin.org | Outer Mitochondrial Membrane |
Mechanisms of Molecular Species Uniformity and Symmetry
A remarkable feature of cardiolipin in many tissues is its high degree of molecular uniformity and symmetry, often characterized by the presence of four identical acyl chains. stealthbt.comnih.gov For instance, in the human heart, the predominant species is tetralinoleoyl-cardiolipin, containing four linoleic acid (18:2) chains. stealthbt.comfrontiersin.org This specific composition is not achieved during the initial de novo synthesis but through a sophisticated process known as acyl chain remodeling. molbiolcell.orgresearchgate.net
The de novo synthesis pathway produces nascent cardiolipin with a varied and often saturated acyl chain composition. molbiolcell.orgmdpi.com This immature CL then undergoes remodeling, which is a two-step process:
Deacylation: An acyl chain is removed from the nascent cardiolipin by a phospholipase, such as Cld1 in yeast or a calcium-independent PLA2 (iPLA2) in mammals, to produce monolysocardiolipin (MLCL). biorxiv.orgmolbiolcell.orgresearchgate.net
Reacylation: A new acyl chain is transferred to MLCL to form a remodeled, mature cardiolipin.
The central enzyme in the reacylation step is tafazzin (TAZ) , a phospholipid-lysophospholipid transacylase. nih.govnih.gov Tafazzin catalyzes the transfer of an acyl chain from a donor phospholipid, such as phosphatidylcholine (PC) or phosphatidylethanolamine (PE), to MLCL. mdpi.comnih.gov While tafazzin is essential for remodeling, there is debate about its substrate specificity. Some studies suggest that tafazzin exhibits little intrinsic specificity for particular acyl chains and that the final uniform pattern of cardiolipin arises from the equilibrium distribution of acyl groups among the various phospholipid pools in the mitochondrial membrane. nih.govnih.gov According to this model, the high concentration of certain fatty acids (like linoleic acid) in mitochondrial phospholipids drives their incorporation into cardiolipin.
However, other evidence suggests that the structural properties of the final CL species play a crucial role. The uniformity and symmetry of mature cardiolipin are believed to be critical for its function, particularly in stabilizing the highly curved cristae of the inner mitochondrial membrane and in the proper assembly and function of respiratory supercomplexes. stealthbt.comstealthbt.com An alternative or complementary theory proposes a mutual dependence between CL and protein complexes: the abnormal CL species seen in tafazzin mutants fail to assemble properly with proteins, which leaves them exposed to degradation. stealthbt.com This creates a feedback mechanism where only the correctly remodeled, uniform CL species are protected by protein binding, thus ensuring their prevalence and stability within the membrane. stealthbt.com
In addition to tafazzin, other enzymes such as monolysocardiolipin acyltransferase 1 (MLCLAT1) and acyl-CoA:lysocardiolipin acyltransferase-1 (ALCAT1) have been described in mammals and can also participate in the reacylation of MLCL, adding another layer of regulation to the remodeling process. frontiersin.org
Table 2: Key Enzymes in Cardiolipin Remodeling
| Enzyme | Function | Pathway Step |
|---|---|---|
| iPLA2 / Cld1p | Removes an acyl chain from nascent cardiolipin to form MLCL. biorxiv.orgmolbiolcell.org | Deacylation |
| Tafazzin (TAZ) | Transfers an acyl chain from a donor phospholipid (e.g., PC) to MLCL to form mature cardiolipin. nih.govnih.govnih.gov | Reacylation (Transacylation) |
| MLCLAT1 | Acyl-CoA dependent enzyme that reacylates MLCL. frontiersin.org | Reacylation |
| ALCAT1 | Acyl-CoA dependent enzyme that reacylates MLCL. frontiersin.org | Reacylation |
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | CL(14:0)4 / TMCL |
| Cardiolipin | CL |
| Monolysocardiolipin | MLCL |
| Phosphatidic Acid | PA |
| Phosphatidylcholine | PC |
| Phosphatidylethanolamine | PE |
Molecular Mechanisms in Cellular Processes Regulated by Cardiolipin
Mitochondrial Bioenergetics and Metabolism
Cardiolipin (B10847521) (CL) is a phospholipid almost exclusively found in the inner mitochondrial membrane (IMM) and is intrinsically linked to mitochondrial bioenergetics. nih.gov This unique dimeric phospholipid is crucial for the optimal function of the electron transport chain (ETC) and ATP synthesis by supporting the structure and activity of respiratory supercomplexes. nih.govjci.org Tetramyristoylcardiolipin (TMCL), a distinct molecular species of cardiolipin, possesses four saturated 14-carbon myristoyl acyl chains. This structural feature imparts specific biophysical properties that distinguish it from the more common unsaturated cardiolipins found in mammalian mitochondria.
The saturated nature of TMCL's acyl chains leads to different packing behavior within the lipid bilayer. Research using model membranes has shown that TMCL can increase the thickness of the membrane and reduce water leakage. acs.org In this capacity, TMCL functionally mimics some of the roles of cholesterol, a lipid that is scarce in mitochondrial membranes. acs.org This alteration of the membrane's physical state can, in turn, influence the function of embedded proteins critical for bioenergetics. For instance, the activity of integral membrane proteins like the adenine (B156593) nucleotide translocase (ANT), which facilitates ADP/ATP exchange, is known to be modulated by the biophysical properties of the surrounding lipid environment. acs.org
Studies on the thermotropic phase behavior of pure TMCL have provided precise biophysical parameters, which are fundamental to its role in membrane structure. These findings are crucial for interpreting its influence on mitochondrial function.
Table 1: Biophysical Properties of this compound (TMCL)
| Property | Value | Description |
|---|---|---|
| Phase Transition Temperature | 33-35 °C | The temperature at which TMCL transitions from a gel phase to a liquid-crystalline phase. ebi.ac.uk |
| Bilayer Thickness (Lα phase) | ~37.8 Å | The mean phosphate-to-phosphate distance across the bilayer in the liquid-crystalline state. ebi.ac.uk |
Regulation of Mitochondrial Dynamics (Fusion and Fission)
Mitochondrial dynamics, the balance between the fusion and fission of mitochondria, is essential for maintaining a healthy mitochondrial network and responding to cellular needs. nih.govnih.gov Cardiolipin plays a significant role in these processes by interacting with the core protein machinery that governs them. nih.govfrontiersin.org
Specifically, the process of mitochondrial fission is mediated by the dynamin-related protein 1 (Drp1). molbiolcell.org Cardiolipin has been identified as a key lipid partner for Drp1, facilitating its recruitment to the mitochondrial outer membrane, stimulating its GTPase activity, and promoting its self-assembly into polymers that constrict and divide the mitochondrion. molbiolcell.org
However, the specific properties of TMCL significantly alter this interaction. Due to its four saturated acyl chains, TMCL behaves differently from native, unsaturated cardiolipin. It has a propensity to form condensed, raft-like lipid microdomains, either by itself or with other saturated lipids. molbiolcell.org Research has demonstrated that Drp1 preferentially interacts with and reorganizes cardiolipin in the more fluid, non-raft regions of the membrane. molbiolcell.org This suggests that the presence of TMCL in segregated, condensed domains could effectively shield it from interaction with Drp1, thereby locally modulating the fission process. molbiolcell.org This differential effect is of pathological interest, as conditions like Barth syndrome are characterized by an accumulation of cardiolipin variants with a higher proportion of saturated acyl chains. molbiolcell.org
Role in Programmed Cell Death (Apoptosis)
The intrinsic pathway of apoptosis is a form of programmed cell death that is critically regulated at the level of the mitochondria. nih.govnih.gov Cardiolipin is a key player in the initiation of this pathway, participating in events that lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors. nih.govresearchgate.net
Cytochrome C Release
A pivotal event in apoptosis is the release of cytochrome c from the intermembrane space into the cytosol, where it triggers the formation of the apoptosome and activation of caspases. mdpi.comembopress.orgwikipedia.org The interaction between cardiolipin and cytochrome c at the inner mitochondrial membrane is a crucial checkpoint in this process. nih.govnih.gov This binding can induce a conformational change in cytochrome c, converting it into a peroxidase that catalyzes the oxidation of cardiolipin itself, which is thought to facilitate its detachment and release. mdpi.comnih.gov
The nature of the cardiolipin acyl chains is a critical determinant of this interaction. Strikingly, studies comparing different cardiolipin species have revealed that This compound barely interacts with cytochrome c . nih.gov This is in sharp contrast to other species like tetra-stearyl-cardiolipin, which exhibit a high affinity. nih.gov This finding underscores that the specific molecular structure of TMCL, with its shorter saturated myristoyl chains, renders it unable to effectively engage cytochrome c for the subsequent steps of the apoptotic cascade.
Mitochondrial Membrane Permeabilization
Mitochondrial Outer Membrane Permeabilization (MOMP) is considered the "point of no return" in apoptosis, allowing for the release of cytochrome c and other pro-apoptotic proteins. wikipedia.org This process is executed by the BCL-2 family proteins, particularly the pro-apoptotic members BAX and BAK. ebi.ac.ukmdpi.com Upon an apoptotic stimulus, these proteins translocate to the mitochondria, oligomerize, and form pores in the outer membrane. mdpi.comnih.gov
Cardiolipin has been implicated as a direct binding partner and a recruitment platform for pro-apoptotic proteins like BAX at the mitochondrial membrane. nih.gov The unique biophysical behavior of TMCL—specifically its tendency to segregate into condensed, ordered domains—alters the landscape of the mitochondrial membrane. molbiolcell.org The formation of such distinct lipid microdomains could influence the recruitment, clustering, and oligomerization of BAX and BAK, thereby modulating the efficiency of MOMP. By creating a heterogeneous membrane environment, TMCL may spatially regulate the assembly of the apoptotic pore machinery.
Cellular Signaling Pathways
Beyond its structural roles, cardiolipin participates in cellular signaling, often by acting as a docking site for proteins or by creating specific membrane environments that facilitate signaling events. nih.gov
Lipid-Related Signaling Networks
Lipids are fundamental components of cellular signaling networks, where they can act as second messengers or form platforms for the assembly of signaling complexes. scienceopen.com The formation of lipid microdomains, or rafts, is a key mechanism for organizing and regulating these pathways. molbiolcell.org
This compound contributes to lipid-related signaling primarily through its distinct physical properties. In a membrane composed largely of unsaturated phospholipids (B1166683), TMCL's saturated nature drives its sequestration into condensed, ordered domains. molbiolcell.org This partitioning is a signaling event in itself, as it creates localized areas with a unique lipid composition and physical state. molbiolcell.org Such domains can selectively recruit or exclude membrane-associated proteins, thereby influencing their activity and downstream signaling. For example, the segregation of TMCL into raft-like domains that are not readily engaged by the fission protein Drp1 demonstrates how its physical behavior can directly impact a crucial cellular signaling pathway governing mitochondrial morphology. molbiolcell.org
Immunological Signaling (e.g., Danger Signals)
This compound (TMCL), a specific molecular species of cardiolipin with four myristoyl (14:0) acyl chains, plays a significant role in immunological signaling, particularly in its capacity to act as a "danger signal" that alerts the innate immune system to cellular stress or infection. elifesciences.orgimmunology.org This function is primarily mediated through its interaction with CD1d, a non-classical MHC class I-like molecule, and the subsequent activation of specific T cell populations. immunology.orgresearchgate.net
Cardiolipin is typically sequestered within the inner mitochondrial membrane of healthy mammalian cells. elifesciences.org However, during events such as tissue injury or bacterial infection, cardiolipin, including species like TMCL, can be exposed to the immune system. elifesciences.org This exposure allows it to be recognized as a potential danger signal. elifesciences.org The innate immune system, the body's first line of defense, relies on pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). consensus.app TMCL, in this context, can function as a lipid antigen.
The primary mechanism for TMCL-mediated immunological signaling involves its presentation by CD1d molecules on the surface of antigen-presenting cells (APCs). immunology.orgresearchgate.net The CD1d molecule has a deep, hydrophobic antigen-binding groove that is well-suited to bind lipid and glycolipid antigens. frontiersin.org The four myristoyl chains of TMCL anchor it within this groove, allowing the phosphate (B84403) backbone to be presented for T-cell receptor (TCR) recognition. researchgate.net
This presentation of TMCL by CD1d leads to the activation of a subset of unconventional T cells known as gamma delta (γδ) T cells. immunology.orgwikipedia.org Unlike conventional αβ T cells that recognize peptide antigens presented by classical MHC molecules, γδ T cells can recognize lipid antigens in a CD1d-restricted manner. immunology.orgwikipedia.org The activation of these TMCL-responsive γδ T cells, which are found in tissues like the liver and spleen, triggers a cascade of immune responses. elifesciences.org Activated γδ T cells are capable of producing a variety of cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are crucial for orchestrating both innate and adaptive immune responses. ijbs.commdpi.com They can also exhibit direct cytotoxic activity against infected or transformed cells. mdpi.com
The recognition of TMCL by the immune system highlights a sophisticated surveillance mechanism for detecting cellular damage and microbial invasion. The release and presentation of this mitochondrial lipid serve as an endogenous danger signal, initiating an immune response aimed at eliminating the threat and restoring tissue homeostasis. elifesciences.orgfrontiersin.org
| Feature | Description | References |
| Molecule | This compound (TMCL) | |
| Presenting Molecule | CD1d | immunology.orgresearchgate.net |
| Recognizing Cells | Gamma Delta (γδ) T cells | immunology.orgwikipedia.org |
| Immunological Role | Endogenous "Danger Signal" | elifesciences.org |
| Mechanism | TCR-mediated recognition of CD1d-TMCL complex | researchgate.netijbs.com |
| Downstream Effects | Cytokine production (e.g., IFN-γ, TNF-α), cytotoxicity | ijbs.commdpi.com |
Influence on Redox Potential and Fatty Acid Oxidation
This compound, as a key component of the inner mitochondrial membrane, exerts a significant influence on the mitochondrial redox potential and the process of fatty acid β-oxidation. Its structural properties and interactions with mitochondrial proteins are central to the efficiency of cellular energy metabolism.
The mitochondrial redox potential is largely determined by the state of the electron transport chain (ETC), which is responsible for oxidative phosphorylation. ucsd.edunih.gov The ETC is a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane that transfer electrons in a series of redox reactions, ultimately leading to the production of ATP. nih.govyoutube.com Cardiolipin, including TMCL, is essential for the structural integrity and function of these complexes and the larger respiratory supercomplexes they form. elifesciences.orgnih.gov A deficiency in cardiolipin has been shown to disrupt the formation of these supercomplexes, leading to electron leakage, primarily from Complex III and Complex II. elifesciences.orgnih.gov This electron leak contributes to the generation of reactive oxygen species (ROS), which can alter the cellular redox state and induce oxidative stress. elifesciences.org The proper composition of cardiolipin, including the presence of species like TMCL, is therefore crucial for maintaining the fidelity of electron transport and a stable mitochondrial redox potential. elifesciences.orgnih.gov The redox potential of the mitochondrial matrix in healthy cells is highly reducing, estimated to be around -360 mV. ucsd.edunih.gov
| Process | Role of this compound (and Cardiolipin in general) | Key Interacting Components | Consequences of Disruption | References |
| Mitochondrial Redox Potential | Stabilizes electron transport chain (ETC) complexes and supercomplexes, preventing electron leakage. | ETC Complexes (I, II, III, IV), Respiratory Supercomplexes | Increased electron leak, generation of reactive oxygen species (ROS), oxidative stress. | elifesciences.orgnih.gov |
| Fatty Acid β-Oxidation | Involved in the maintenance of mitochondrial structure and function essential for the pathway. Linked to cardiolipin remodeling by enzymes also involved in fatty acid oxidation. | Trifunctional protein alpha (TFPα/HADHA) | Impaired fatty acid breakdown, defective cardiolipin remodeling, reduced mitochondrial function. | nih.gov |
Molecular Mechanisms of Cardiolipin Associated Disease Pathogenesis
Barth Syndrome
Tafazzin Mutations and Accumulation of Altered Cardiolipin (B10847521) Variants
Barth syndrome (BTHS) is a genetic disorder linked to the X-chromosome, resulting from mutations in the TAZ gene, which is responsible for producing the enzyme tafazzin. acs.orgnih.gov Tafazzin plays a critical role in the remodeling of cardiolipin (CL), a specialized phospholipid primarily located in the inner mitochondrial membrane. nih.gov This remodeling is vital for producing mature, symmetrical cardiolipin, which is typically abundant in unsaturated fatty acyl chains like linoleic acid.
In individuals with Barth syndrome, mutations in the TAZ gene result in a dysfunctional tafazzin enzyme. acs.orgnih.gov This dysfunction disrupts the normal remodeling of cardiolipin, leading to a significant reduction in the total amount of mature cardiolipin and an accumulation of abnormal cardiolipin variants. acs.orgnih.gov A notable characteristic of this condition is the buildup of monolysocardiolipin (MLCL), a precursor in the cardiolipin remodeling pathway. nih.gov The ratio of MLCL to mature cardiolipin serves as a key diagnostic indicator for Barth syndrome.
Furthermore, the composition of the acyl chains in the existing cardiolipin is altered. While tetralinoleoylcardiolipin (L4-CL) is the predominant form in healthy mitochondria, its levels are markedly reduced in Barth syndrome. researchgate.net Instead, there is an accumulation of various other immature and remodeled forms of cardiolipin, including those with a higher proportion of saturated fatty acids. nih.gov
Key Alterations in Cardiolipin Metabolism in Barth Syndrome:
Decreased mature cardiolipin levels: A significant reduction in the quantity of correctly structured cardiolipin.
Accumulation of monolysocardiolipin (MLCL): The precursor to remodeled cardiolipin builds up due to the enzymatic block. nih.gov
Altered acyl chain composition: The fatty acid side chains of the existing cardiolipin are abnormal, lacking the high degree of linoleic acid found in healthy individuals. cmu.edu
Defects in Respiratory Chain Function and Supercomplex Stability
The altered cardiolipin profile in Barth syndrome significantly impacts mitochondrial function, especially the electron transport chain (ETC). nih.gov Cardiolipin is crucial for the structure and function of the ETC complexes and is vital for the formation and stability of respiratory supercomplexes. oup.com These supercomplexes, which are large assemblies of individual respiratory chain complexes, are believed to improve the efficiency of electron transfer and minimize the production of reactive oxygen species (ROS).
Consequences of Altered Cardiolipin on the Respiratory Chain:
| Feature | Description | Reference |
|---|---|---|
| Supercomplex Instability | The absence of mature cardiolipin disrupts the assembly and stability of respiratory supercomplexes (combinations of Complexes I, III, and IV). | nih.gov |
| Reduced Enzyme Activity | The activity of individual respiratory chain complexes, particularly complexes III and IV, may be reduced. | mdpi.com |
| Impaired Electron Transfer | The efficiency of electron flow through the electron transport chain is diminished. |
Diabetic Cardiomyopathy
Alterations in Cardiolipin Content and Molecular Species Composition
Diabetic cardiomyopathy is a complication of diabetes characterized by abnormalities in the heart muscle's structure and function, unrelated to coronary artery disease or hypertension. acs.orgcore.ac.uk Growing evidence suggests that mitochondrial dysfunction, particularly alterations in cardiolipin, plays a significant role in this condition. acs.orge-dmj.org
Moreover, the molecular species of cardiolipin undergo significant changes. In a healthy heart, cardiolipin is predominantly tetralinoleoylcardiolipin (L4-CL). However, in diabetic cardiomyopathy, there is a shift in the acyl chain composition, often involving a decrease in linoleic acid and an increase in other fatty acyl chains. nih.gov For instance, a notable increase in docosahexaenoate (22:6 FA)-containing cardiolipin species has been observed. acs.orgnih.gov These alterations in molecular species can affect the physical properties of the mitochondrial membrane and the function of its associated proteins. nih.gov
Impaired Mitochondrial Function and Free Radical Generation
The changes in cardiolipin content and composition in diabetic cardiomyopathy directly contribute to mitochondrial dysfunction. acs.orgfrontiersin.org A decrease in mature cardiolipin can lead to the instability of respiratory supercomplexes, similar to what is seen in Barth syndrome. mdpi.com This results in inefficient electron transport and a reduced capacity for ATP synthesis, compromising the energy supply to cardiac muscle cells. frontiersin.org
A significant consequence of this impaired electron transport is an increase in the generation of reactive oxygen species (ROS), or free radicals. mdpi.com When the flow of electrons through the respiratory chain is disrupted, electrons can leak and prematurely react with oxygen to form superoxide (B77818) radicals. nih.gov This heightened oxidative stress can damage mitochondrial components, including proteins, lipids, and mitochondrial DNA. mdpi.com The oxidation of cardiolipin itself can further worsen mitochondrial dysfunction, creating a destructive cycle of damage. nih.gov This increased oxidative stress is a key factor in the cellular damage and apoptosis (programmed cell death) observed in diabetic cardiomyopathy. mdpi.com
Parkinson's Disease
Mitochondrial dysfunction is increasingly recognized as a central element in the development of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons. nih.govacs.org Due to its vital role in mitochondrial function, cardiolipin is implicated in the neurodegenerative processes of PD. lu.se
A key pathological feature of Parkinson's disease is the aggregation of the protein α-synuclein into Lewy bodies. Research has shown that α-synuclein can interact with mitochondria, specifically with cardiolipin. nih.gov It is believed that this interaction may be one of the initial steps in α-synuclein-induced mitochondrial damage. The binding of α-synuclein to cardiolipin can disrupt the integrity of the mitochondrial membrane and interfere with the function of the electron transport chain. nih.gov
Furthermore, there is evidence suggesting that alterations in cardiolipin content and composition occur in the brains of Parkinson's disease patients. nih.gov Similar to other conditions involving mitochondrial dysfunction, a decrease in mature cardiolipin and a shift in its molecular species can impair respiratory chain function and increase oxidative stress. This mitochondrial-driven oxidative stress is a major contributor to the neuronal cell death seen in Parkinson's disease. The interplay between α-synuclein, cardiolipin, and mitochondrial dysfunction appears to be a critical factor in the progression of this neurodegenerative disease. researchgate.net
Table of Compounds
| Compound Name |
|---|
| Tetramyristoylcardiolipin |
| Monolysocardiolipin |
| Tetralinoleoylcardiolipin |
| Linoleic acid |
Association with Alpha-Synuclein (B15492655) Aggregation
The aggregation of the alpha-synuclein (αS) protein is a primary pathological hallmark of neurodegenerative diseases known as synucleinopathies, which include Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. mdpi.com The interaction between αS and lipids is a critical factor in the aggregation process. mdpi.comrsc.org While in a healthy state αS is associated with lipid membranes, its aggregation can be initiated by interactions with lipid vesicles. rsc.org
Research has shown that the process of αS aggregation in the presence of lipids is a co-aggregation phenomenon, where both the protein and lipids are involved. rsc.orgplos.org This interaction leads to the formation of lipid-protein co-aggregates. biorxiv.org The presence of lipids can promote the elongation of αS fibrils as much as their initial formation. rsc.org Specifically, anionic phospholipids (B1166683) play a significant role in this process. plos.org
Cardiolipin, as a key anionic phospholipid of the inner mitochondrial membrane, is implicated in this process. Recent studies have shown that the aggregation of α-synuclein can lead to the externalization of cardiolipin, which in turn induces mitophagy, the selective degradation of mitochondria. nih.gov This process disrupts mitochondrial metabolism and contributes to the neuronal damage seen in Parkinson's disease. nih.gov Furthermore, a lack of α-synuclein has been shown to cause defects in cardiolipin biosynthesis, leading to reduced mitochondrial respiratory activity. nih.gov This suggests a complex, bidirectional relationship between α-synuclein and cardiolipin metabolism that is central to mitochondrial function and the pathogenesis of neurodegenerative diseases. nih.govnih.gov
Defects in Cardiolipin Biosynthesis
A prime example of a disease caused by defects in CL remodeling is Barth syndrome (BTHS), an X-linked genetic disorder resulting from mutations in the TAZ gene, which encodes the transacylase tafazzin. escholarship.orgmolbiolcell.org This leads to a decrease in mature CL, and an accumulation of monolysocardiolipin (MLCL) and unremodeled CL species that often contain more saturated acyl chains. escholarship.org While not always specifically this compound, the accumulation of such saturated species is thought to contribute to the mitochondrial dysfunction seen in BTHS, which manifests as cardiac and skeletal myopathies. escholarship.org
Studies in yeast models have further elucidated the consequences of defects in CL remodeling enzymes. Deletion of the TAZ1 gene (the yeast equivalent of the human TAZ gene) results in an increase in MLCL, a reduction in CL, and an increase in more saturated CL species. escholarship.org These changes are associated with increased oxidative stress and defects in bioenergetic coupling. escholarship.org
| Disease/Model | Associated Gene/Enzyme Defect | Consequence on Cardiolipin Profile | Resulting Pathology |
| Barth Syndrome | TAZ (Tafazzin) | Reduced mature CL, increased MLCL, accumulation of saturated CL species. escholarship.org | Cardiac and skeletal myopathy, mitochondrial dysfunction. escholarship.org |
| Yeast Model | taz1Δ | Increased MLCL, reduced CL, increased saturated CL species. escholarship.org | Temperature-sensitive respiratory growth, increased oxidative stress, defective bioenergetic coupling. escholarship.org |
| Yeast Model | cld1Δ | Accumulation of unremodeled, more saturated CL. escholarship.org | Loss of cristae membrane structure under low oxygen conditions. escholarship.org |
Oxidative Stress-Related Diseases
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in a wide range of diseases. nih.gov Mitochondria are a primary source of ROS, and cardiolipin, due to its location in the inner mitochondrial membrane in close proximity to the electron transport chain, is particularly vulnerable to oxidative damage. nih.gov
The peroxidation of cardiolipin is a significant factor in mitochondrial dysfunction associated with various pathologies, including nonalcoholic fatty liver disease (NAFLD). nih.gov In NAFLD, mitochondrial dysfunction is a key element in the disease's progression, and oxidative stress is a major contributor to the associated hepatocyte injury. nih.gov The oxidation of cardiolipin can disrupt its function in supporting the components of the electron transport chain, leading to further ROS production and exacerbating mitochondrial damage. nih.gov
Pathological Lipid Changes in Neurological Conditions (e.g., Epilepsy Models)
Evidence suggests that dysregulated lipid metabolism is a feature of several age-related neurological diseases. nih.gov Changes in the lipidome, including alterations in cardiolipin, have been observed in models of epilepsy, a chronic neurological disorder characterized by seizures. nih.gov
In a Kv1.1 knockout mouse model of epilepsy, significant changes in the lipid profiles of the hippocampus and cortex were observed. nih.gov Notably, there was an upregulation of cardiolipin in the hippocampus, which is often where seizures originate. nih.gov This upregulation could indicate a response to the increased metabolic demand and mitochondrial stress associated with seizure activity, or it could be part of a pathological remodeling of mitochondrial membranes that contributes to neuronal hyperexcitability. nih.gov The study also noted that many unidentified features in their analysis could likely be attributed to glycerophospholipids, with a large portion being cardiolipins, based on their mass-to-charge ratios and retention times. nih.gov
Common Pathways in Mitochondrial Dysfunction Across Diseases
Mitochondrial dysfunction is a common underlying factor in a vast array of seemingly unrelated disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, cardiovascular diseases, and metabolic syndromes. medchemexpress.eunih.gov A common thread in the pathogenesis of these diseases is the impairment of mitochondrial function, often involving the production of ROS and damage to mitochondrial components, including cardiolipin. nih.govnih.gov
Cardiolipin is essential for the optimal functioning of mitochondria. It plays a critical role in maintaining the structure of the inner mitochondrial membrane, particularly the cristae, and is required for the activity of several proteins involved in cellular respiration and energy production. nih.govmolbiolcell.org Alterations in cardiolipin content, its acyl chain composition, or its oxidative state can lead to widespread mitochondrial dysfunction. nih.gov
This dysfunction can manifest in several ways across different diseases:
Impaired Bioenergetics: Defects in cardiolipin can compromise the integrity of the electron transport chain complexes, leading to reduced ATP synthesis and increased ROS production. nih.govnih.gov
Altered Mitochondrial Dynamics: Cardiolipin is involved in the processes of mitochondrial fusion and fission, which are crucial for maintaining a healthy mitochondrial network. molbiolcell.org For example, the dynamin-related GTPase OPA1, which is essential for mitochondrial fusion, depends on cardiolipin for its function. molbiolcell.org
Initiation of Apoptosis: Oxidized cardiolipin can facilitate the release of cytochrome c from the mitochondria, a key step in initiating the apoptotic cell death cascade.
Therefore, the molecular state of cardiolipin, including specific species like this compound, is a critical determinant of mitochondrial health. Its alteration represents a common pathological pathway that contributes to cellular and tissue damage across a broad spectrum of human diseases. nih.govnih.gov
Synthetic Approaches for Research on Tetramyristoylcardiolipin and Analogs
Chemical Synthesis Methodologies
The total chemical synthesis of tetramyristoylcardiolipin is a complex undertaking that requires precise control over stereochemistry and the formation of multiple ester and phosphodiester bonds. The dominant strategy is a convergent approach, where key building blocks are synthesized separately and then coupled in the final stages.
The general pathway begins with a chiral glycerol (B35011) precursor, such as (R)- or (S)-solketal, to establish the correct stereochemistry of the glycerol backbones. The core of the synthesis involves two primary chemical transformations:
Acylation: The four myristoyl (C14:0) chains are introduced via esterification of the free hydroxyl groups on the glycerol backbones. This is typically achieved by reacting the glycerol derivative with myristic acid in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) or by using a more reactive form of the fatty acid, such as myristoyl chloride or myristic anhydride, in the presence of a base. The reaction must be carefully controlled to ensure complete and selective acylation.
Phosphorylation: The creation of the two phosphodiester linkages that connect the outer glycerolipids to the central glycerol is the most challenging step. Modern lipid synthesis predominantly relies on phosphoramidite (B1245037) or H-phosphonate chemistry.
Phosphoramidite Method: A protected glycerol-1-phosphate precursor is first converted into a phosphoramidite derivative. This activated intermediate is then coupled to the C2-hydroxyl of the central, appropriately protected glycerol molecule in the presence of an activator like tetrazole. A subsequent oxidation step (e.g., with iodine or tert-butyl hydroperoxide) converts the resulting phosphite (B83602) triester into the stable phosphate (B84403) triester.
H-Phosphonate Method: This method involves coupling a glycerol-derived H-phosphonate monoester with a hydroxyl group on the central glycerol unit using an activating agent like pivaloyl chloride. The resulting H-phosphonate diester is then oxidized to the final phosphodiester.
A common convergent route involves synthesizing a fully acylated phosphatidic acid precursor (1,2-dimyristoyl-sn-glycero-3-phosphate) and then coupling two equivalents of this molecule to a protected central glycerol molecule. This multi-step process, reliant on sophisticated protecting group strategies, ultimately yields structurally pure TMCL with defined stereochemistry and acyl chain composition, which is critical for reproducible experimental results in biophysical studies.
Protecting Group Strategies in Cardiolipin (B10847521) Synthesis
The presence of multiple hydroxyl groups of similar reactivity on the three glycerol units of cardiolipin necessitates a robust and orthogonal protecting group strategy. Orthogonality is crucial, as it allows for the selective removal of one protecting group under specific conditions without affecting others, enabling stepwise chemical modifications at desired positions.
In a typical TMCL synthesis, different hydroxyl groups must be distinguished: the primary and secondary hydroxyls of the two outer glycerols and the two primary and one secondary hydroxyl of the central glycerol.
Key protecting groups employed in cardiolipin synthesis include:
Benzyl (Bn) Ethers: Used to protect hydroxyl groups, particularly the C2-hydroxyl of the outer glycerol units. Benzyl groups are stable to a wide range of acidic and basic conditions used for acylation and other transformations but can be cleanly removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C).
Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Groups like tert-Butyldimethylsilyl (TBDMS) are commonly used to protect primary hydroxyls. They are stable to many reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). Their steric bulk and electronic properties can be tuned to control reactivity.
Dimethoxytrityl (DMT): This bulky group is highly selective for primary hydroxyls and is exceptionally labile to mild acidic conditions (e.g., dichloroacetic acid). It is often used to temporarily protect a primary hydroxyl group while other positions are manipulated, and it can be removed without affecting acid-sensitive acyl esters.
The strategic application of these groups allows for a controlled synthetic sequence. For instance, the C2-hydroxyl of the central glycerol can be protected with a stable group (e.g., Benzyl), while the C1 and C3 primary hydroxyls are differentiated for sequential phosphorylation reactions.
The table below summarizes common protecting groups and their roles in cardiolipin synthesis.
| Protecting Group | Abbreviation | Typical Target Position | Deprotection Conditions | Key Features |
|---|---|---|---|---|
| Benzyl | Bn | Secondary hydroxyls (e.g., C2-OH of central glycerol) | Catalytic Hydrogenolysis (H₂, Pd/C) | High stability to acid/base; orthogonal to silyl and trityl groups. |
| tert-Butyldimethylsilyl | TBDMS | Primary hydroxyls | Fluoride ions (e.g., TBAF) | Moderate stability; removable under mild, non-acidic/non-hydrogenolytic conditions. |
| Dimethoxytrityl | DMT | Primary hydroxyls (highly selective) | Mild acid (e.g., dichloroacetic acid) | Very acid-labile; allows for selective deprotection without cleaving ester bonds. |
Biologically-Inspired Synthetic Routes
As an alternative to purely chemical synthesis, chemoenzymatic approaches leverage the high specificity and efficiency of biological catalysts to construct the cardiolipin scaffold. These methods often proceed under mild, aqueous conditions and can circumvent the need for complex protecting group manipulations.
The most prominent enzyme used in this context is Phospholipase D (PLD) . In nature, PLD hydrolyzes the terminal phosphodiester bond of phospholipids (B1166683). However, in the presence of a high concentration of a primary alcohol nucleophile, PLD catalyzes a transphosphatidylation reaction. This process can be harnessed for cardiolipin synthesis by using a readily available phospholipid, such as phosphatidylcholine (PC), as the phosphatidyl group donor and glycerol as the acceptor.
The reaction sequence is as follows:
PLD first cleaves the choline (B1196258) headgroup from the PC precursor, forming a covalent phosphatidyl-enzyme intermediate.
This intermediate is then intercepted by glycerol, which acts as the nucleophile, to form phosphatidylglycerol (PG).
In a subsequent, similar PLD-catalyzed step, the PG molecule itself can act as the phosphatidyl donor, which is transferred to another molecule of glycerol or PG to form the dimeric cardiolipin structure.
To synthesize TMCL specifically, the starting material would be 1,2-dimyristoyl-sn-glycero-3-phosphocholine. The use of PLD offers significant advantages, including:
High Stereospecificity: The enzyme retains the natural stereochemistry of the phosphate and glycerol moieties.
Mild Conditions: Reactions are typically run at or near neutral pH in aqueous buffer systems, which preserves the integrity of the acyl chains.
Simplified Purification: The process avoids the use of toxic reagents and complex protecting group chemistry, often leading to simpler product isolation.
While powerful, the main limitation of this approach is the requirement for a suitable, structurally defined phospholipid precursor and access to active, purified enzyme.
Computational Design of Synthetic Lipids
Before embarking on the challenging chemical synthesis of novel TMCL analogs, computational methods are increasingly used to predict their biophysical properties and interactions within a membrane environment. These in silico approaches allow researchers to screen a wide range of potential structures and prioritize synthetic targets that are most likely to exhibit desired behaviors.
Molecular Dynamics (MD) simulations are the primary tool for this purpose. In an MD simulation, a virtual model of the lipid (e.g., a TMCL analog) is placed within a simulated lipid bilayer and solvated with water molecules. By solving Newton's equations of motion for every atom in the system, MD simulations can predict the dynamic behavior of the lipid over time.
Key properties that can be investigated for TMCL and its analogs include:
Membrane Morphology: How the lipid influences local membrane curvature, which is a critical aspect of cardiolipin's function in the mitochondrial inner membrane.
Acyl Chain Dynamics: The degree of order and conformational flexibility of the myristoyl chains within the bilayer core.
Headgroup Conformation and Hydration: The orientation and accessibility of the phosphate and central glycerol moieties at the membrane-water interface.
Lipid-Protein Interactions: Simulating the interaction of TMCL with specific proteins, such as cytochrome c, to understand the structural basis of their binding and the role of the acyl chains and headgroup in this process.
By systematically modifying the virtual TMCL structure—for example, by changing acyl chain length, introducing unsaturation, or altering the headgroup—researchers can computationally screen for analogs with enhanced or diminished protein binding affinity, or those that induce a specific degree of membrane curvature. This predictive power helps rationalize experimental findings and guides the efficient design of new molecular probes for studying cardiolipin biology.
The table below outlines the primary computational methods used in the design of synthetic lipids like TMCL.
| Computational Method | Primary Application in Lipid Design | Example Insight for a TMCL Analog |
|---|---|---|
| All-Atom Molecular Dynamics (MD) | Predicting detailed biophysical behavior of lipids in a membrane. | Determining the precise orientation of the TMCL headgroup when bound to cytochrome c. |
| Coarse-Grained (CG) Simulations | Simulating large-scale membrane phenomena (e.g., domain formation, vesicle fusion). | Predicting how clusters of TMCL analogs might induce large-scale curvature in a model mitochondrial membrane. |
| Quantum Mechanics (QM) | Calculating accurate electronic properties and reaction energetics. | Parameterizing the partial charges on a novel, non-natural headgroup for use in classical MD simulations. |
Emerging Themes and Future Research Directions
Elucidating Complex Lipid-Protein-Membrane Interactions
The intricate interplay between lipids, proteins, and the membrane environment is fundamental to cellular processes. nih.gov Lipids are not merely a passive scaffold but actively modulate the structure and function of membrane proteins. nih.govnih.gov Understanding these interactions is a key area of research, with a focus on both specific lipid-protein binding and the collective biophysical properties of the membrane. nih.govnih.gov
Future research will likely focus on:
Deciphering Specificity: Investigating how the unique structure of TMCL, with its four myristoyl chains, influences its interaction with specific mitochondrial proteins. nih.govnih.gov This includes proteins involved in oxidative phosphorylation, such as respiratory supercomplexes, and those regulating mitochondrial dynamics. nih.govmdpi.com
Advanced Analytical Techniques: Employing cutting-edge techniques like lipidomic lipid exchange-mass spectrometry (LX-MS) to dissect the affinity and thermodynamics of TMCL binding to membrane proteins within complex lipid bilayers. nih.gov Coarse-grained molecular dynamics (CG-MD) simulations are also powerful tools for exploring protein-lipid interactions at a near-atomic level. plos.orgacs.org
Modulation of Protein Function: Characterizing how the binding of TMCL and the properties of the surrounding membrane regulate the conformational changes and subsequent activity of membrane proteins. nih.govplos.org For instance, the interaction of anionic lipids like cardiolipin (B10847521) is known to be essential for the function of certain ion channels and receptors. plos.org
Understanding TMCL's Role in Specific Mitochondrial Microenvironments
The mitochondrial inner membrane is not a homogenous structure but is organized into distinct microenvironments or subdomains with specialized functions. nih.govbiorxiv.org Cardiolipin is known to accumulate in specific regions, such as the cristae and at the poles of bacterial cells, influencing membrane curvature and protein localization. nih.govnih.govresearchgate.net
Key research directions include:
Cristae Organization: Investigating the role of TMCL in the formation and maintenance of mitochondrial cristae, the folds of the inner mitochondrial membrane that house the electron transport chain. nih.govnih.govqeios.com The conical shape of cardiolipin is thought to induce the negative membrane curvature necessary for cristae formation. nih.govmdpi.com
Protein Clustering and Supercomplex Assembly: Elucidating how TMCL-rich domains facilitate the assembly and stability of respiratory supercomplexes and other protein clusters. nih.govnih.govmdpi.com The formation of these supercomplexes is crucial for efficient energy production. mdpi.com
Mitochondrial Dynamics: Exploring the involvement of TMCL in mitochondrial fission and fusion events. The dynamin-related protein 1 (Drp1), a key player in mitochondrial division, has been shown to preferentially interact with and remodel cardiolipin-containing membranes. mdpi.commolbiolcell.org
Development of Advanced Biomimetic Systems
Biomimetic systems, which are artificial systems that mimic biological processes, are invaluable tools for studying lipid-protein interactions in a controlled environment. nih.govwikipedia.orgmdpi.com These systems, ranging from lipid monolayers and vesicles to more complex nanodiscs, allow researchers to isolate and study the effects of specific lipids like TMCL. nih.govnih.gov
Future advancements in this area will likely involve:
Complex Membrane Models: Creating more realistic models of mitochondrial membranes that incorporate a wider variety of lipid species and asymmetric leaflet compositions. plos.orgnih.gov This will provide a more accurate context for studying TMCL's function.
Integration of Proteins: Reconstituting specific mitochondrial proteins into these biomimetic systems to study their interactions with TMCL in a controlled manner. plos.orgacs.org
Advanced Fabrication Techniques: Utilizing techniques like laser surface structuring and 3D bioprinting to create more sophisticated and physiologically relevant biomimetic platforms. ibecbarcelona.eumdpi.com These advancements will enable more precise control over the micro- and nano-architecture of the model membranes.
Integration of Multi-Omics Data for Systems-Level Understanding
A systems biology approach, which integrates data from various "omics" fields (genomics, proteomics, lipidomics, metabolomics), is essential for a holistic understanding of complex biological systems. frontiersin.orgnih.govnih.gov Applying this approach to TMCL research can reveal previously unknown connections and pathways.
Future research will focus on:
Combining Datasets: Integrating lipidomic data on TMCL and other cardiolipin species with proteomic and metabolomic data to build comprehensive models of mitochondrial function. nih.govplos.orgcmbio.io
Computational Modeling: Using computational and mathematical methods to simulate and predict the behavior of complex mitochondrial systems in response to changes in TMCL levels or composition. frontiersin.orgnih.govplos.org
Identifying Novel Interactions: Employing multi-omics approaches to identify new proteins and metabolites that interact with or are influenced by TMCL, providing a broader perspective on its cellular roles. plos.orgfrontlinegenomics.com
Further Exploration of Pathological Mechanisms and Novel Molecular Targets
Alterations in cardiolipin content and composition are associated with a variety of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. nih.govukri.org Understanding the role of specific cardiolipin species like TMCL in these disease states can lead to the identification of new therapeutic targets.
Key areas for future investigation include:
Cardiolipin in Disease: Investigating how changes in cardiolipin profiles, including the presence of specific species like TMCL, contribute to mitochondrial dysfunction in various diseases. nih.govum.edu.mt
Apoptosis and Mitophagy: Further elucidating the role of cardiolipin externalization to the outer mitochondrial membrane as a signal for programmed cell death (apoptosis) and mitochondrial degradation (mitophagy). nih.govmdpi.comnih.gov
Novel Therapeutic Strategies: Exploring the potential of targeting cardiolipin-dependent pathways for therapeutic intervention. This could involve developing small molecules that modulate cardiolipin-protein interactions or influence cardiolipin metabolism. um.edu.mtmdpi.com For example, the protein NME4 has been implicated in transferring cardiolipin between mitochondrial membranes and could be a potential drug target. ukri.org
Q & A
Advanced Research Question
- Calorimetry : DSC measures TMCL’s phase transition temperature (~35°C for pure TMCL) and enthalpy changes in mixed membranes .
- Spectroscopy : FTIR identifies acyl chain packing density via CH₂ stretching vibrations (2850–2920 cm⁻¹) .
- Imaging Mass Spectrometry (IMS) : Matrix-assisted laser desorption/ionization (MALDI-IMS) maps TMCL distribution in tissues, critical for studying mitochondrial dysfunction .
How is TMCL utilized in imaging mass spectrometry (IMS) to study mitochondrial pathology?
Advanced Research Question
- Sample Preparation : Embed tissues in optimal cutting temperature (OCT) compound, section at 10 µm, and apply matrix (e.g., 2,5-dihydroxybenzoic acid) for MALDI-IMS. TMCL’s m/z (~725.5 for [M-2H+Na]⁻) is detected in negative ion mode .
- Data Interpretation : Correlate TMCL depletion with injury markers (e.g., cytochrome c release) in cortical contusion models. Use tandem MS (MS/MS) to confirm lipid identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
